molecular formula C10H16N4O B1481224 (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-28-3

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481224
CAS RN: 2098016-28-3
M. Wt: 208.26 g/mol
InChI Key: YSIOFCUEEDKXFF-UHFFFAOYSA-N
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Description

“(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound that contains several functional groups, including an azetidine ring, a triazole ring, and a methanol group. The azetidine ring is a four-membered cyclic amine, which is known to have interesting chemical properties and biological activities. The triazole ring is a five-membered ring containing two nitrogen atoms, which is often found in various pharmaceuticals and agrochemicals due to its ability to mimic the structure of peptides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, along with the methanol group. The azetidine ring is a strained four-membered ring, which could potentially influence the reactivity of the compound. The triazole ring is aromatic and can participate in various interactions, such as hydrogen bonding and π-π stacking.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the azetidine and triazole rings, as well as the methanol group. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The triazole ring, being aromatic, could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and triazole rings could potentially influence its solubility, stability, and reactivity.

Scientific Research Applications

Catalytic Activity

  • A study introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, demonstrating outstanding catalytic activity for Huisgen 1,3-dipolar cycloaddition under aqueous or neat conditions. This catalyst is noted for its low loadings, compatibility with free amino groups, and efficiency at room temperature (Ozcubukcu et al., 2009).

Synthetic Utility

  • The cyclization of aryl azides with specific compounds in methanol, in the presence of sodium methylate, leads to high yields of novel products, demonstrating the versatility of 1H-1,2,3-triazole derivatives in synthesizing complex molecular structures (Pokhodylo et al., 2009).

Anticancer Activity

  • Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized, and some compounds exhibited significant anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells, highlighting the potential therapeutic applications of these compounds (Dong et al., 2017).

Catalytic Asymmetric Addition

  • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This demonstrates the compound's utility in stereoselective synthesis (Wang et al., 2008).

Antibacterial and Anticonvulsant Evaluation

  • New 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed moderate antibacterial and antifungal activities, with some compounds exhibiting excellent anticonvulsant activity. This highlights the potential for developing new pharmaceutical agents with these properties (Rajasekaran et al., 2006).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve modifying its structure to improve its properties or to generate new compounds with potentially interesting properties .

properties

IUPAC Name

[1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIOFCUEEDKXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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